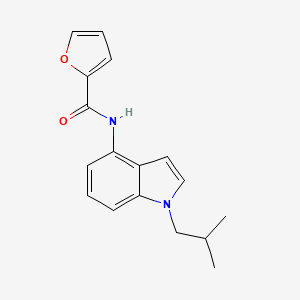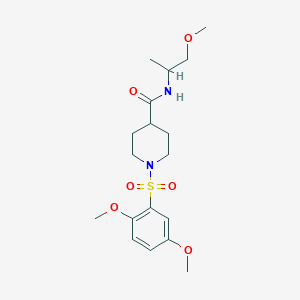![molecular formula C27H27N3O6 B11125642 N-(2-ethoxyphenyl)-2-{1-[(2-methoxyphenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide](/img/structure/B11125642.png)
N-(2-ethoxyphenyl)-2-{1-[(2-methoxyphenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-ethoxyphenyl)-2-{1-[(2-methoxyphenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoxaline core, which is known for its biological activity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-2-{1-[(2-methoxyphenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide typically involves multiple steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Acetylation: The resulting quinoxaline derivative is then acetylated using acetic anhydride in the presence of a base such as pyridine.
Etherification: The ethoxyphenyl and methoxyphenoxy groups are introduced through etherification reactions, typically using corresponding phenols and alkyl halides in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoxaline core, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Quinoxaline N-oxides.
Reduction: Alcohol derivatives of the original compound.
Substitution: Nitro or halogenated derivatives, depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, N-(2-ethoxyphenyl)-2-{1-[(2-methoxyphenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide can be used as a building block for the synthesis of more complex molecules. Its quinoxaline core is a versatile scaffold for the development of new materials and catalysts.
Biology
Biologically, compounds with quinoxaline cores have shown various activities, including antimicrobial, antiviral, and anticancer properties. This specific compound could be investigated for similar biological activities.
Medicine
In medicine, the compound’s potential pharmacological properties could be explored. Quinoxaline derivatives are known for their therapeutic potential, and this compound could be a candidate for drug development.
Industry
Industrially, the compound could be used in the development of new materials, such as polymers or dyes, due to its complex structure and functional groups.
Mechanism of Action
The mechanism by which N-(2-ethoxyphenyl)-2-{1-[(2-methoxyphenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide exerts its effects would depend on its specific application. In biological systems, it could interact with various molecular targets, such as enzymes or receptors, through its quinoxaline core and functional groups. These interactions could modulate biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Ethoxyphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide
- N-ethyl-2-{[(2-methoxyphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- N-(2-ethoxyphenyl)-2-(3-methoxyphenoxy)acetamide
Uniqueness
Compared to similar compounds, N-(2-ethoxyphenyl)-2-{1-[(2-methoxyphenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide stands out due to its unique combination of functional groups and the presence of a tetrahydroquinoxaline core. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C27H27N3O6 |
|---|---|
Molecular Weight |
489.5 g/mol |
IUPAC Name |
N-(2-ethoxyphenyl)-2-[1-[2-(2-methoxyphenoxy)acetyl]-3-oxo-2,4-dihydroquinoxalin-2-yl]acetamide |
InChI |
InChI=1S/C27H27N3O6/c1-3-35-22-13-7-5-11-19(22)28-25(31)16-21-27(33)29-18-10-4-6-12-20(18)30(21)26(32)17-36-24-15-9-8-14-23(24)34-2/h4-15,21H,3,16-17H2,1-2H3,(H,28,31)(H,29,33) |
InChI Key |
UUMIJBDPIAZOIU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CC2C(=O)NC3=CC=CC=C3N2C(=O)COC4=CC=CC=C4OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[4-(4-Methoxy-phenyl)-piperazin-1-yl]-2-[2-methyl-4-(morpholine-4-sulfonyl)-phenoxy]-ethanone](/img/structure/B11125587.png)
![2-(5-methoxy-1H-indol-1-yl)-N-[3-(trifluoromethoxy)phenyl]acetamide](/img/structure/B11125592.png)
![4-[4-oxo-3(4H)-quinazolinyl]-N-phenethylbutanamide](/img/structure/B11125603.png)
![6-(2,3-dibromopropyl)-4,8-dimethyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]-L-alaninate](/img/structure/B11125604.png)
![N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-5-fluoro-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide](/img/structure/B11125606.png)
![4-(5-methyl-1H-1,2,3,4-tetraazol-1-yl)-N-[2-(4-pyridyl)ethyl]benzamide](/img/structure/B11125617.png)
![2-(2,3-dihydro-1-benzofuran-6-yl)-N-[(1-isopropyl-1H-1,3-benzimidazol-2-yl)methyl]acetamide](/img/structure/B11125621.png)
![N-(3,4-dimethylphenyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]alaninamide](/img/structure/B11125624.png)
![N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-(2-pyrimidinyl)-3-piperidinecarboxamide](/img/structure/B11125627.png)
![N-[2-(4-benzylpiperidino)-2-oxoethyl]-2-pyrazinecarboxamide](/img/structure/B11125628.png)

![7-Fluoro-2-[2-(4-methoxyphenyl)ethyl]-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11125644.png)
